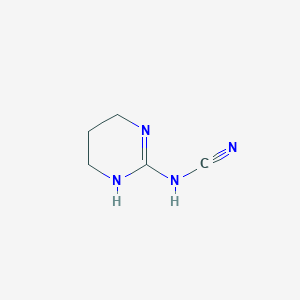

N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide

Description

N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide is a heterocyclic compound featuring a tetrahydropyrimidin-ylidene core conjugated with a cyanamide group. The tetrahydropyrimidine ring system, partially saturated with one double bond, imparts unique electronic and steric properties. However, detailed synthetic protocols and applications remain underreported in the literature.

Properties

IUPAC Name |

1,4,5,6-tetrahydropyrimidin-2-ylcyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-4-9-5-7-2-1-3-8-5/h1-3H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNUERSUODWVRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00531369 | |

| Record name | 1,4,5,6-Tetrahydropyrimidin-2-ylcyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00531369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36982-81-7 | |

| Record name | 1,4,5,6-Tetrahydropyrimidin-2-ylcyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00531369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Procedure

- Solvent: Water (H₂O) is used as the reaction medium, providing an environmentally friendly solvent system.

- Temperature: Ambient (room temperature), avoiding energy-intensive heating.

- Catalyst: None required, simplifying the process and reducing contamination.

- Reaction Time: Typically 10–30 minutes for the formation of tetrahydropyrimidin-2(1H)-ylidene derivatives.

- Sequential Addition: First, ninhydrin and malononitrile are mixed and stirred for about 3 minutes, leading to a yellow precipitate (the Knoevenagel intermediate). Then, the diamine is added to the mixture to complete the reaction.

Mechanistic Insights

- Step 1: Formation of Knoevenagel product (A) by condensation of ninhydrin and malononitrile.

- Step 2: Nucleophilic attack by the diamine on the Knoevenagel intermediate, with elimination of hydrogen cyanide (HCN).

- Step 3: Intramolecular cyclization via nucleophilic addition of the amine group to the electrophilic carbon, followed by further elimination of HCN, yielding the final tetrahydropyrimidin-2(1H)-ylidene product.

This mechanism is supported by spectroscopic data and is consistent with the observed rapid reaction times and high yields.

Optimization and Yields

The reaction has been optimized for solvent choice, temperature, and reactant ratios. Water was found to be superior to organic solvents such as ethanol, acetonitrile, dichloromethane, and chloroform, both in terms of reaction rate and yield.

| Entry | Solvent | Reaction Time (min) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Water | 10 | 98 | Fastest and highest yield |

| 2 | Ethanol | >10 | Lower | Slower, less efficient |

| 3 | Acetonitrile | >10 | Lower | Slower, less efficient |

| 4 | Dichloromethane | No reaction | 0 | No product formation |

| 5 | Chloroform | No reaction | 0 | No product formation |

Table 1: Effect of solvent on the synthesis of tetrahydropyrimidin-2(1H)-ylidene derivatives

Representative Experimental Data

| Entry | Diamine Used | Product Yield (%) | Reaction Time (min) | Melting Point (°C) |

|---|---|---|---|---|

| 1 | Ethylenediamine | 98 | 10 | 227–229 |

| 2 | 1,3-Diaminopropane | 76 | 25 | 240–242 |

| 3 | 1,4-Diaminobutane | 85 | 30 | 280–282 |

| 4 | Aromatic diamine (e.g., phenylenediamine) | 80 | 15 | 231–233 |

| 5 | Other linear diamines | 73–85 | 15–30 | 278–280 |

Table 2: Yields and reaction times for various diamines in the synthesis of tetrahydropyrimidin-2(1H)-ylidene derivatives

Advantages of the Method

- Green Chemistry: Use of water as solvent and room temperature conditions.

- Catalyst-Free: No need for metal or acid/base catalysts.

- High Efficiency: Yields up to 98% with short reaction times.

- Simple Workup: Products precipitate out and can be isolated by filtration without chromatography.

- Versatility: Compatible with various diamines, allowing structural diversity.

Additional Notes on Related Compounds

The methodology also extends to the synthesis of related heterocycles such as imidazolidin-2-ylidene and indenoquinoxaline derivatives by varying the diamine component. The reaction mechanism and conditions remain similar, emphasizing the robustness of this synthetic approach.

Chemical Reactions Analysis

Types of Reactions

N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the cyanamide group to other functional groups.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrahydropyrimidinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an antimicrobial and antioxidant agent.

Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the functions of certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural Comparison

Key Compounds Analyzed:

(Z)-N-{3-[1-(4-Chlorophenyl)ethyl]thiazolidin-2-ylidene}cyanamide ()

(1,4,5,6-Tetrahydro-4,6-dioxopyrimidin-2-yl)cyanamide ()

Table 1: Structural and Functional Group Comparison

Key Observations:

Biological Activity

N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula CHN and features a tetrahydropyrimidine ring, a ylidene group (C=CH), and a cyanamide moiety (N-CN). The structure contributes to its reactivity and interaction with various biological targets.

Target Interactions

Research indicates that derivatives of tetrahydropyrimidin-2(1H)-one, closely related to this compound, can inhibit tubulin functions. This inhibition is significant as it disrupts microtubule dynamics, which are crucial for cell division and intracellular transport.

Biochemical Pathways

The compound is involved in multiple biochemical pathways, particularly those related to oxidative stress response and metabolic regulation. It modulates the expression of genes associated with antioxidant defenses, thereby influencing cellular responses to oxidative damage.

Antioxidant Activity

This compound exhibits notable antioxidant properties. Studies have shown that it can enhance the cellular antioxidant response, helping to mitigate oxidative stress in various cell types.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its derivatives have been explored for their potential use as antimicrobial agents, showing efficacy in inhibiting bacterial growth.

Anticancer Potential

Research highlights the potential of this compound in cancer therapy. Derivatives have been shown to inhibit tubulin polymerization, leading to decreased proliferation of cancer cells in vitro. Preclinical studies suggest that these compounds may disrupt microtubule dynamics effectively, making them candidates for further development in oncology.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Study on Antioxidant Effects : A study investigated the effects of this compound on oxidative stress markers in human cell lines. Results indicated a significant reduction in reactive oxygen species (ROS) levels upon treatment with low doses of the compound.

- Antimicrobial Activity Assessment : In vitro tests against Gram-positive and Gram-negative bacteria showed that certain derivatives inhibited bacterial growth effectively, suggesting potential applications in treating infections.

- Cancer Cell Proliferation Inhibition : A preclinical study evaluated the effects of tetrahydropyrimidinone derivatives on cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability by disrupting microtubule formation.

Dosage Effects and Toxicity

The biological effects of this compound are dose-dependent. At lower concentrations, it enhances antioxidant responses and promotes metabolic efficiency; however, higher doses may lead to cytotoxic effects characterized by oxidative stress and inflammation.

Summary Table of Biological Activities

| Activity | Effect | References |

|---|---|---|

| Antioxidant | Reduces ROS levels | |

| Antimicrobial | Inhibits growth of bacteria | |

| Anticancer | Inhibits tubulin polymerization | |

| Neuroprotective | Modulates norepinephrine levels |

Q & A

Q. What are the established synthetic methodologies for N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide derivatives?

Answer: The synthesis typically involves multicomponent reactions (MCRs) under acidic conditions. For example, a Biginelli-type reaction using cyanamide, aldehydes, and 1,3-dicarbonyl compounds can yield 4-aryl-2-cyanoimino-3,4-dihydropyrimidines. The choice of acid catalyst (e.g., HCl vs. Lewis acids) and solvent system critically influences product selectivity. For instance, HCl favors N-(tetrahydropyrimidin-2-ylidene)cyanamide, while milder acids may lead to competing pathways like oxadiazinan formation .

Q. How is X-ray crystallography employed to resolve the structural configuration of this compound derivatives?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystallization : Optimizing solvent polarity (e.g., ethanol/water mixtures) to obtain diffraction-quality crystals.

- Data collection : Using a Rigaku Saturn diffractometer (Mo-Kα radiation, λ = 0.71073 Å) with multi-scan absorption correction.

- Refinement : SHELXL software for structure solution, with R-factors < 0.05 for high reliability. For example, Z-configured derivatives show distinct C–N bond lengths (~1.28 Å) and intermolecular C–H⋯S hydrogen bonding .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of cyanamide incorporation in pyrimidine derivatives?

Answer: Regioselectivity is controlled by:

- Catalyst type : Protic acids (e.g., H2SO4) promote nucleophilic attack at the pyrimidine N-position, while Lewis acids (e.g., ZnCl2) favor electrophilic substitution.

- Temperature : Higher temperatures (>80°C) drive cyclocondensation over side reactions.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize zwitterionic intermediates, enhancing cyanamide incorporation .

Table 1 : Reaction Outcomes Under Varied Conditions

| Catalyst | Solvent | Product Selectivity |

|---|---|---|

| HCl | EtOH | 85% Pyrimidinone |

| ZnCl2 | Toluene | 72% Oxadiazinan |

| BF3·OEt2 | DMF | 63% Cyanamide adduct |

Q. What computational approaches are used to predict the reactivity of N-(tetrahydropyrimidin-2-ylidene)cyanamide in heterocyclic synthesis?

Answer:

- DFT calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis sets to model transition states (e.g., cyclization barriers).

- Molecular docking : AutoDock Vina to assess binding affinities with biological targets (e.g., kinase enzymes), leveraging the cyanamide group’s hydrogen-bonding capacity.

- NMR chemical shift prediction : GIAO method to validate experimental shifts (e.g., δ ~160 ppm for the ylidene carbon) .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar cyanamide derivatives?

Answer:

- 2D NMR : Use - HSQC and HMBC to assign ambiguous signals (e.g., distinguishing aromatic vs. imine protons).

- Mass spectrometry : High-resolution ESI-MS to confirm molecular formulae (e.g., [M+H]+ = 258.75 for C8H7ClN4S2 derivatives).

- Comparative crystallography : Cross-validate with SCXRD data from analogous compounds (e.g., thiazolidin-2-ylidene vs. pyrimidin-2-ylidene systems) .

Methodological Guidance

Q. What strategies optimize the yield of this compound in scalable synthesis?

Answer:

- Stepwise purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) after initial precipitation.

- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 h) with controlled dielectric heating (100–150°C).

- Catalyst recycling : Immobilized acids (e.g., sulfonic acid-functionalized silica) enable ≥5 reaction cycles without yield loss .

Q. How should researchers approach structure-activity relationship (SAR) studies for cyanamide-based bioactive compounds?

Answer:

- Core modifications : Systematically vary substituents (e.g., Cl, CF3) on the pyrimidine ring and assess antimicrobial IC50 values.

- Bioisosteric replacement : Substitute the cyanamide group with thiourea or guanidine to evaluate potency against kinase targets.

- Pharmacokinetic profiling : Use HPLC-UV (C18 column, acetonitrile/water mobile phase) to measure logP and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.